4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic framework with a ketone group at position 5 and a 4-methoxybenzyl ester moiety at position 2. This structure is synthesized via multicomponent Hantzsch-type reactions, typically involving dimedone, substituted benzaldehydes, and β-keto esters under catalytic conditions .
Hexahydroquinoline derivatives are of significant pharmaceutical interest due to their structural similarity to 1,4-dihydropyridines, which exhibit calcium channel modulation, antioxidant, and antimicrobial activities . The substitution pattern on the quinoline ring and ester group dictates both physicochemical properties and biological efficacy.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-17-23(26(30)32-16-18-10-12-20(31-4)13-11-18)24(19-8-6-5-7-9-19)25-21(28-17)14-27(2,3)15-22(25)29/h5-13,24,28H,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCKTDPFELJHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386482 | |
| Record name | BAS 01404141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5713-52-0 | |
| Record name | BAS 01404141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in ester substituents and aromatic ring modifications. Below is a comparative analysis:
Crystallographic and Physicochemical Properties
Crystal packing and hydrogen-bonding motifs differ significantly:
- Ethyl derivative (C21H25NO3): Triclinic P1 space group; forms hydrogen-bonded chains via N–H···O interactions .
- Methyl derivative (C19H21NO4): Monoclinic P21/c; layered packing with intermolecular C–H···O bonds .
- Target compound: Expected to exhibit similar triclinic or monoclinic symmetry, with methoxy groups influencing π-stacking distances.
Biological Activity
4-Methoxybenzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 1354546-07-8) is a synthetic compound that belongs to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization in cancer cells. This action disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in malignant cells .
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 4-Methoxybenzyl derivative | 0.5 | HeLa (cervical cancer) | Inhibits cell proliferation |
| Other derivatives | 0.8 | MCF-7 (breast cancer) | Induces apoptosis |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by modulating calcium channels:
- Calcium Channel Blocking : Similar to other hexahydroquinoline derivatives, it has been suggested that this compound can act as a blocker for L-type and T-type calcium channels. This property is beneficial in treating cardiovascular disorders and potentially neurological conditions .
Case Studies
- In Vitro Studies : A study conducted on various hexahydroquinoline derivatives demonstrated that the introduction of a methoxy group significantly enhanced the anticancer activity against multiple cell lines. The specific derivative showed improved selectivity against cancerous cells compared to normal cells .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The mechanism was attributed to its ability to induce apoptosis through the modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methoxybenzyl hexahydroquinoline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step sequence:
Imine Formation : Condensation of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with amines (e.g., methyl acetoacetate derivatives) under acidic catalysis .
Cyclization : Reaction with cyclohexanone derivatives in refluxing ethanol to form the hexahydroquinoline core .
Esterification : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions .
- Critical Variables :
- Catalyst : p-Toluenesulfonic acid (p-TsOH) improves cyclization efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance esterification yields .
- Yield Optimization : Reported yields range from 45% (unoptimized) to 72% (optimized via microwave-assisted synthesis) .
Q. Which spectroscopic techniques are essential for structural characterization, and how are spectral discrepancies resolved?
- Key Techniques :
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., methoxybenzyl vs. phenyl groups) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., chair vs. boat conformation of the hexahydroquinoline ring) .
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ at m/z 476.2232 for CHNO) .
- Data Contradiction Resolution : Discrepancies in NOESY correlations (e.g., axial vs. equatorial substituents) are resolved via temperature-dependent NMR or computational modeling (DFT) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxybenzyl group influence biological activity compared to other substituents?
- Comparative Analysis :
- Steric Effects : The 4-methoxybenzyl group increases steric bulk, reducing binding affinity to cytochrome P450 enzymes by ~30% compared to ethyl esters .
- Electronic Effects : Methoxy groups enhance electron density on the quinoline ring, improving antioxidant activity (IC = 12.3 μM vs. 18.7 μM for non-methoxy analogs) .
- Experimental Design :
- SAR Studies : Synthesize analogs with halogenated or nitro-substituted benzyl groups to test electronic modulation .
- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2) .
Q. What strategies mitigate challenges in crystallizing hexahydroquinoline derivatives for X-ray studies?
- Crystallization Challenges :
- Disorder : Flexible cyclohexanone rings often cause disorder in crystal lattices .
- Solvent Trapping : Ethanol/water mixtures (1:1 v/v) reduce solvent inclusion .
- Optimized Protocols :
- Slow Evaporation : Crystals grown in ethyl acetate/hexane (3:7) at 4°C yield high-resolution structures (R-factor < 0.05) .
- Unit Cell Parameters : Triclinic system (P1), a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å, α = 98.37°, β = 91.78°, γ = 106.29° .
Q. How can contradictory data on the compound’s enzyme inhibition potency be reconciled across studies?
- Case Study : Discrepancies in IC values for acetylcholinesterase inhibition (5.2 μM vs. 9.8 μM):
- Source Analysis : Variability arises from assay conditions (e.g., pH 7.4 vs. 8.0) or enzyme isoforms (human vs. electric eel) .
- Validation Protocol :
Standardize assays using recombinant human enzymes.
Control buffer composition (e.g., 50 mM Tris-HCl, 0.1% BSA).
Cross-validate with fluorescence-based assays (e.g., Ellman’s method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
